

A Technical Guide to 6-Bromoisoquinoline-1carbonitrile: Properties, Synthesis, and Applications

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Compound of Interest		
Compound Name:	6-Bromoisoquinoline-1-carbonitrile	
Cat. No.:	B1380134	Get Quote

This guide provides an in-depth overview of **6-Bromoisoquinoline-1-carbonitrile**, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular properties of **6-Bromoisoquinoline-1-carbonitrile** are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	
Molecular Formula	C10H5BrN2[1]	
Molecular Weight	233.06 g/mol [1]	
CAS Number	1082674-24-5[2]	
Physical State	Solid[2]	
Synonyms	6-Bromo-1-isoquinolinecarbonitrile[1]	

Synthetic Utility and Applications



6-Bromoisoquinoline-1-carbonitrile is a valuable precursor in the synthesis of more complex molecules, primarily due to its bifunctional nature.[3] The isoquinoline scaffold is a recognized pharmacophore present in numerous biologically active compounds.[3] This molecule possesses two distinct and reactive functional groups that allow for selective and sequential modifications:[3]

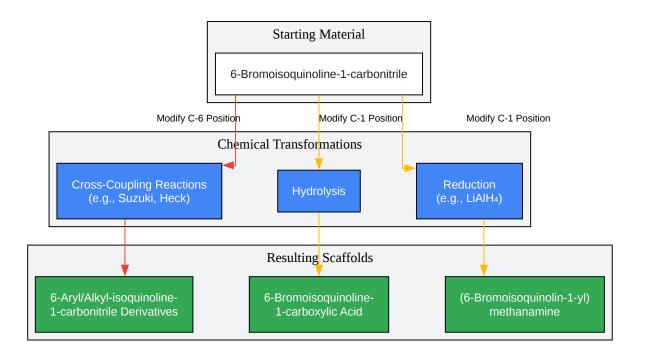
- The Bromo Group (C-6 position): The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) to introduce a wide variety of substituents and build molecular complexity.[3]
- The Nitrile Group (C-1 position): The carbonitrile group is also highly versatile. It can be hydrolyzed to form a carboxylic acid, reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride (LiAlH₄), or converted into other functional groups.[3]

This dual reactivity makes it an ideal starting material for creating libraries of novel isoquinoline derivatives for screening in drug discovery programs, particularly in the development of kinase inhibitors.[3]

Illustrative Synthetic Pathways

The following diagram illustrates the logical workflow of how **6-Bromoisoquinoline-1-carbonitrile** serves as a versatile synthetic intermediate.





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Caption: Synthetic versatility of **6-Bromoisoquinoline-1-carbonitrile**.

General Experimental Protocol: Synthesis

A common strategy for the synthesis of **6-Bromoisoquinoline-1-carbonitrile** involves a twostep process starting from a suitable isoquinoline precursor. The following is a generalized protocol based on common organic chemistry transformations.

Step 1: Bromination of Isoquinoline-1-carbonitrile

• Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the isoquinoline-1-carbonitrile starting material in a suitable inert solvent such as dichloromethane (DCM) or chloroform.

Foundational & Exploratory





- Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise. A catalytic amount of a radical initiator like benzoyl peroxide may be required.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the brominated intermediate.

Step 2: Cyanation of 6-Bromoisoquinoline (Alternative Route)

This protocol outlines the synthesis of the precursor, 6-Bromoisoquinoline, which can then be cyanated.

- Reaction Setup: A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal
 is refluxed in anhydrous toluene using a Dean-Stark apparatus for approximately 12 hours.
 [4]
- Intermediate Formation: The solution is concentrated under vacuum. The residue is dissolved in anhydrous THF, cooled to -10 °C, and treated sequentially with ethyl chloroformate and trimethyl phosphite.[4] The mixture is stirred for 10 hours at room temperature.[4]
- Cyclization: The solvent is evaporated, and the residue is dissolved in anhydrous DCM.[4]
 The mixture is cooled to 0 °C, and titanium tetrachloride is added dropwise.[4] The reaction is stirred at 40 °C for 6 days.[4]
- Workup and Purification: The reaction is quenched by pouring it into ice and adjusting the pH to 8-9 with 6N NaOH solution.[4] The product is extracted with EtOAc, followed by an acid-base extraction using 3 M HCl.[4] The final product, 6-Bromoisoquinoline, is obtained after basification and extraction.



 Cyanation: The resulting 6-Bromoisoquinoline can then undergo a cyanation reaction, typically using a cyanide source like copper(I) cyanide in a suitable high-boiling solvent (e.g., DMF or NMP) at elevated temperatures, to install the nitrile group at the 1-position.

Characterization: The final product should be characterized using standard spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC to confirm its identity and purity.[3][5] The mass spectrum is expected to show a molecular ion peak with a characteristic isotopic pattern due to the presence of the bromine atom.[3]

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